Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride can be achieved through several methods. One common approach involves the methylation of tyramine. The reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves the same methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its potential stimulant effects and its role in weight loss supplements.
Industry: Used in the formulation of dietary supplements and performance-enhancing products
Mechanism of Action
The compound exerts its effects primarily through its interaction with monoamine oxidase enzymes. It acts as a monoamine oxidase inhibitor, which leads to an increase in the levels of monoamines such as dopamine and norepinephrine. This results in stimulant effects, including increased heart rate and blood pressure .
Comparison with Similar Compounds
Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride is similar to other phenethylamines such as:
- N-methyltyramine
- Synephrine
- Ephedrine
Uniqueness
What sets this compound apart is its specific interaction with monoamine oxidase enzymes and its unique stimulant effects. Unlike some of its analogs, it is not widely used in clinical settings but is more common in dietary supplements .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological effects make it a subject of ongoing research and interest.
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-[1-(dimethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-4-6-10(12)7-5-9;/h4-8,12H,1-3H3;1H |
InChI Key |
VTGLMJLHXOONFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N(C)C.Cl |
Origin of Product |
United States |
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